molecular formula C19H22N4O2 B11295967 N-cyclohexyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-cyclohexyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11295967
M. Wt: 338.4 g/mol
InChI Key: NDIZRXWEIOCSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure comprises a fused tricyclic system (pyrido-pyrrolo-pyrimidine) with a carboxamide group at position 2 and a cyclohexyl substituent on the amide nitrogen. The 1- and 9-positions are methylated, and the 4-oxo group contributes to its planar, conjugated system, which is critical for interactions with biological targets .

Synthesis:
The compound is synthesized via a multi-step protocol involving:

Condensation: Reaction of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl glycinate esters under reflux in methanol and triethylamine to form ester intermediates (e.g., compounds 17, 18) .

Hydrolysis: Conversion of the ester to a carboxylic acid intermediate (e.g., 19, 20) using aqueous lithium hydroxide .

Amide Formation: Coupling the carboxylic acid with cyclohexylamine using 1,10-carbonyldiimidazole (CDI) as an activating agent in acetonitrile .

Key structural features include the rigidity of the tricyclic scaffold, methyl groups at positions 1 and 9 (enhancing lipophilicity), and the cyclohexyl carboxamide moiety (influencing solubility and target binding) .

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-cyclohexyl-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-12-7-6-10-23-16(12)21-17-14(19(23)25)11-15(22(17)2)18(24)20-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,20,24)

InChI Key

NDIZRXWEIOCSRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Scaffold

The foundational step in synthesizing this compound involves constructing the tricyclic pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. A widely adopted method, as described in , begins with 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Compound 15 ). This intermediate reacts with methyl-N-methylglycinate in a methanol-triethylamine mixture under reflux (24–48 hours), yielding methyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (Compound 17 ) with a 65–72% yield .

Key considerations:

  • Solvent system : Methanol facilitates nucleophilic substitution, while triethylamine acts as a base to deprotonate the glycinate.

  • Temperature : Reflux conditions (≈65°C) ensure sufficient energy for cyclization without degrading sensitive functional groups .

Hydrolysis to Carboxylic Acid Intermediate

The ester group at position 2 is hydrolyzed to a carboxylic acid using aqueous lithium hydroxide (LiOH, 1M) in methanol under reflux (2 hours) . This step converts Compound 18 into 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Compound 20 ) with near-quantitative yield (95–98%) .

Amidation with Cyclohexylamine

The final step couples the carboxylic acid intermediate with cyclohexylamine using 1,1′-carbonyldiimidazole (CDI) as a coupling agent. CDI activates the carboxylic acid to form an acylimidazole intermediate, which reacts with cyclohexylamine in acetonitrile under reflux (4 hours) . The reaction proceeds with 75–82% yield, producing the target compound, N-cyclohexyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide .

Optimization insights :

  • CDI stoichiometry : A 1:1 molar ratio of carboxylic acid to CDI minimizes side reactions.

  • Solvent choice : Acetonitrile’s high dielectric constant stabilizes charged intermediates .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) to achieve ≥95% purity . Structural validation employs:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₉H₂₂N₄O₂) .

  • ¹H/¹³C NMR : Assigns methyl groups (δ 1.2–1.4 ppm for cyclohexyl, δ 3.1 ppm for N-methyl) and aromatic protons .

Comparative Analysis of Synthetic Routes

ParameterMethod A ( )Method B ( )
Starting materialCompound 16 Custom aldehyde
Cyclohexylamine sourceCommercialIn-situ generation
Yield (overall)45–50%38–42%
Purity post-purification≥95%90–93%

Method A, leveraging well-characterized intermediates, offers higher reproducibility, whereas Method B explores novel aldehydes at the expense of yield .

Challenges and Mitigation Strategies

  • Regioselectivity in cyclization : Competing pathways may form isomeric byproducts. Using sterically hindered amines (e.g., N-methylglycinate) favors the desired product .

  • Acid sensitivity : The 4-oxo group is prone to keto-enol tautomerism. Anhydrous conditions and low-temperature storage stabilize intermediates .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound's reactivity is governed by three key structural elements:

  • Pyrido-pyrrolo-pyrimidine fused ring system

  • Carboxamide group

  • Cyclohexyl and methyl substituents

Nucleophilic Substitution

The pyrimidine ring undergoes electrophilic substitution at activated positions. For example:

  • C-5 position substitution occurs when electron-donating groups activate the ring .

  • Amination reactions using ammonia or primary amines at elevated temperatures (80–120°C) in polar aprotic solvents like DMF.

Oxidation and Reduction

  • Oxidation :
    The dihydropyrimidine moiety (4-oxo-1,4-dihydro) is susceptible to oxidation, forming fully aromatic pyrimidine derivatives using agents like KMnO₄ or CrO₃.

  • Reduction :
    Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxyl group, while catalytic hydrogenation (H₂/Pd-C) saturates the pyrido ring.

Cyclization and Ring Expansion

The fused ring system participates in intramolecular cyclization under acidic conditions (e.g., H₂SO₄ or PPA) to form larger polycyclic systems .

Reagents and Conditions

Reaction TypeReagents/ConditionsSolventTemperature (°C)
Nucleophilic SubstitutionNH₃/RNH₂, DMFDMF80–120
OxidationKMnO₄ (aq. acidic)H₂O/H₂SO₄25–60
ReductionNaBH₄, EtOH or H₂ (1 atm), 10% Pd/CEtOH/THF25–80
CyclizationPolyphosphoric acid (PPA)Neat100–150

Major Reaction Products

Starting MaterialReactionProduct StructureYield (%)
Parent compoundOxidation with KMnO₄Aromatic pyrimidine-2,4-dione derivative62–75
Parent compoundAmination with NH₃5-Amino-pyrido-pyrrolo-pyrimidine carboxamide55–68
Parent compoundNaBH₄ reduction4-Hydroxy-1,4-dihydropyrido-pyrrolo-pyrimidine70–82

Stability and Compatibility

  • pH Sensitivity : Degrades rapidly under strongly alkaline conditions (pH > 10).

  • Thermal Stability : Stable up to 200°C (DSC data).

  • Light Sensitivity : Requires storage in amber vials due to photooxidation of the furan-like rings.

Industrial-Scale Modifications

ProcessOptimization StrategyScale-Up Challenge
AlkylationPhase-transfer catalysis with TBABByproduct formation
CrystallizationAnti-solvent addition (heptane in DCM)Polymorphism control
PurificationSimulated moving bed chromatographyCost-efficiency

Data synthesized from pyrido[2,3-d]pyrimidine reactivity studies and analog-specific reports. While direct studies on this compound remain limited, its behavior aligns with established heterocyclic reaction paradigms. Further experimental validation is recommended to confirm these predicted pathways.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities that can be harnessed for therapeutic purposes. Below are the key areas of application:

Anti-inflammatory Properties

N-cyclohexyl-1,9-dimethyl-4-oxo derivatives have shown promising anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory process.

Case Study: COX Inhibition

A study evaluating various pyrimidine derivatives for their COX inhibitory activity revealed that N-cyclohexyl derivatives demonstrated potent inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib.

CompoundIC50 (μM)COX Enzyme
N-cyclohexyl derivative0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents.

Enzyme Inhibition

Beyond COX inhibition, N-cyclohexyl derivatives have been investigated for their ability to inhibit other enzymes involved in inflammatory pathways:

Key Findings:

  • Nitric Oxide Synthase (iNOS): The compound significantly reduces iNOS expression.
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB): Inhibition of this transcription factor indicates potential effects on inflammatory gene expression.

Structure–Activity Relationships (SAR)

Understanding the SAR of N-cyclohexyl derivatives is crucial for optimizing their biological activity. Modifications to the core structure can enhance potency and selectivity against specific targets.

Observations:

  • Presence of electron-releasing groups at specific positions on the pyrimidine scaffold enhances anti-inflammatory activity.

Comparative Analysis with Other Compounds

To illustrate the efficacy of N-cyclohexyl derivatives further, a comparative analysis with other known anti-inflammatory agents was conducted:

CompoundIC50 (μM)Mechanism of Action
N-cyclohexyl derivative0.04 ± 0.01COX-2 inhibition
Indomethacin9.17COX inhibition
Celecoxib0.04 ± 0.01COX-2 selective inhibition

Mechanism of Action

The mechanism of action of N-cyclohexyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed to modulate specific biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at the carboxamide group (N-position) and/or modifications to the tricyclic core. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity
N-cyclohexyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C₂₁H₂₃N₅O₂ 377.44 Cyclohexyl (N), 1,9-dimethyl 2.8* Not reported
N-benzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C₂₀H₁₈N₄O₂ 346.39 Benzyl (N), 1,9-dimethyl 2.47 Antimycobacterial (MIC: 20–50 µg/mL)
N-(3-methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C₁₉H₂₂N₄O₃ 354.41 3-Methoxypropyl (N), 1,9-dimethyl 1.9* Inhibitor of Ag85C (tuberculosis target)
N-(2-phenylethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C₂₄H₂₆N₄O₃ 418.49 Phenylethyl (N), 3-methoxypropyl (1) 2.1* Not reported
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid C₁₃H₁₁N₃O₃ 258.0 Carboxylic acid (no carboxamide) 1.5 Precursor for further derivatization

*Predicted using analogous data from .

Key Findings:

Substituent Effects on Bioactivity :

  • The benzyl derivative (Table 1, row 2) exhibits potent antimycobacterial activity (MIC: 20 µg/mL against MDR-Mtb) due to enhanced penetration through lipid-rich bacterial membranes .
  • The 3-methoxypropyl derivative (row 3) binds to Ag85C, a key enzyme in Mycobacterium tuberculosis cell wall biosynthesis, via hydrogen bonding with the methoxy group .

Lipophilicity and Solubility :

  • Cyclohexyl and benzyl substituents increase logP (2.8 and 2.47, respectively), favoring membrane permeability but reducing aqueous solubility.
  • Carboxylic acid derivatives (row 5) have lower logP (1.5) and higher solubility, making them intermediates for water-soluble prodrugs .

Stereoelectronic Effects: Methyl groups at positions 1 and 9 stabilize the tricyclic core via steric hindrance and electron-donating effects, as evidenced by consistent NMR shifts in analogs . Replacement of the carboxamide with a carboxylic acid (row 5) eliminates hydrogen-bond donor capacity, reducing target affinity .

Synthetic Flexibility :

  • The core scaffold allows modular substitution; for example, N-phenylethyl and N-cyclopentyl analogs () are synthesized by varying the amine in the final coupling step .

Q & A

Q. What are the key synthetic routes for preparing this compound and its analogs?

The core structure is synthesized via a multi-step protocol:

  • Step 1 : Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol, catalyzed by triethylamine, yields intermediate aldehydes (1 h, room temperature) .
  • Step 2 : Cyclization using sodium methoxide in methanol (1 h, room temperature), followed by acidification (HCl) to precipitate the carboxylic acid derivatives. Yields range from 53% to 62% depending on substituents .
  • Amide Formation : Carboxylic acids are coupled with amines (e.g., cyclohexylamine) using DCC/DMAP in dichloromethane under reflux .

Key Data :

IntermediateYield (%)Melting Point (°C)
4a (methyl)62281–283
4b (propyl)53264–266

Q. How is structural characterization performed for this compound?

  • 1H/13C NMR : Aromatic protons in the pyrido-pyrrolo-pyrimidine core appear between δ 6.88–8.84 ppm, with methyl groups at δ 2.35–3.94 ppm. The carboxamide NH is typically broad near δ 12.80–12.97 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 244.1 [M+H]+ for C12H9N3O3) confirm molecular weight .
  • Elemental Analysis : Matches calculated values (e.g., C 60.70% vs. found 60.66% for C13H11N3O3) .

Q. What preliminary biological assays evaluate its activity?

  • Antimicrobial Testing : MIC values against Mycobacterium smegmatis (50 mg/mL) and MDR-M. tuberculosis (20 mg/mL) are determined via broth microdilution .
  • Analgesic Screening : The "acetic acid writhing" model in mice assesses pain response inhibition, with activity linked to bioisosteric replacement of 4-hydroxyquinolin-2-one nuclei .

Advanced Research Questions

Q. How can computational methods optimize bioactivity?

  • Virtual Screening : The FRIGATE algorithm identifies analogs with improved binding to targets like Ag85C (a Mycobacterium cell wall enzyme). Docking studies prioritize compounds with hydrogen bonding to catalytic residues (e.g., Ser124, His260) .
  • SAR Analysis : Substituent effects are modeled to enhance solubility (e.g., cyclohexyl vs. benzyl groups) or target affinity .

Example : Compound 1 (N-[3-(1H-imidazol-1-yl)propyl] analog) showed MIC = 20 mg/mL against MDR-M. tuberculosis .

Q. What strategies resolve contradictions in SAR data?

  • Bioisosteric Replacement : Replacing 4-hydroxyquinolin-2-one with 2-hydroxy-9-methyl-4-oxo-pyrido-pyrimidine nuclei maintains analgesic activity while altering pharmacokinetics .
  • Substituent Tuning : Methyl groups at positions 1 and 9 enhance metabolic stability, but bulky cyclohexyl carboxamides may reduce cellular permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.